molecular formula C22H29N3O4S B2441547 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone CAS No. 878058-29-8

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone

Cat. No. B2441547
CAS RN: 878058-29-8
M. Wt: 431.55
InChI Key: VXLYGZOJCQTIAI-UHFFFAOYSA-N
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Description

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Agricultural Chemistry Applications : A related compound, O,O-Dipropyl S-[2-(2′-methyl-1′-piperidinyl)-2-oxo-ethyl] phosphorodithioate, was studied for its metabolism in paddy rice. This research is significant in understanding the fate of such compounds in agricultural settings, particularly their transformation and residues in crops like rice (Mayer, Kriemler, Hamböck, & Laanio, 1981).

  • Antibacterial Potentials : Compounds bearing structural similarities to the query compound have been synthesized and evaluated for their antibacterial activities. For instance, N-substituted acetamide derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibitors against Gram-negative bacterial strains (Iqbal et al., 2017).

  • Cytotoxicity and Molecular Docking Studies : Synthesis and characterization of a compound with structural elements related to the query, including its cytotoxic studies and molecular docking studies, were conducted. This research contributes to the understanding of the pharmacokinetics and potential biological applications of such compounds (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

  • Anticancer Agents : Similar compounds have been synthesized and evaluated as promising anticancer agents. This demonstrates the potential therapeutic application of such compounds in oncology (Rehman et al., 2018).

  • Antimicrobial Activity of Isoindoline Derivatives : The synthesis and antimicrobial activity of compounds structurally related to the query, specifically targeting isoindoline derivatives, highlight their potential in addressing bacterial resistance (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Neurodegenerative Disease Treatment : Indole derivatives, similar in structure to the query compound, have been identified as dual-effective agents for neurodegenerative diseases, offering insights into potential new treatments for these conditions (Buemi et al., 2013).

  • Anti-proliferation Activities : Novel cyano oximino sulfonate esters, sharing structural features with the query compound, have been prepared and showed anti-proliferation effects on mouse fibroblast cells, indicating their potential in cancer research (El‐Faham et al., 2014).

properties

IUPAC Name

2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(23-11-5-1-6-12-23)16-25-15-20(18-9-3-4-10-19(18)25)30(28,29)17-22(27)24-13-7-2-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLYGZOJCQTIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone

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